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molecular formula C13H19NO2S B8320259 3-(4-Aminophenylthio)propionic acid t-butyl ester

3-(4-Aminophenylthio)propionic acid t-butyl ester

Cat. No. B8320259
M. Wt: 253.36 g/mol
InChI Key: QGQOHGFSALFDOO-UHFFFAOYSA-N
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Patent
US06300514B1

Procedure details

To a solution of 4-aminothiophenol (2.36 g) in tetrahydrofuran (THF; 20 ml), 2-propenoic acid t-butyl ester (3.51 ml) and 1.0M tetrabutylammonium fluoride in THF solution (340 μl) were added. The mixture solution was stirred for 30 minutes at room temperature to give the title compound. The compound was used for next reaction as such.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
3.51 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
340 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[C:9]([O:13][C:14](=[O:17])[CH:15]=[CH2:16])([CH3:12])([CH3:11])[CH3:10]>O1CCCC1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:9]([O:13][C:14](=[O:17])[CH2:15][CH2:16][S:8][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1)([CH3:12])([CH3:11])[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
2.36 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S
Name
Quantity
3.51 mL
Type
reactant
Smiles
C(C)(C)(C)OC(C=C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
340 μL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture solution was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(CCSC1=CC=C(C=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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